molecular formula C7H5BrF2OS B1449009 5-Bromo-2-(difluoromethoxy)thiophenol CAS No. 1807116-80-8

5-Bromo-2-(difluoromethoxy)thiophenol

Cat. No.: B1449009
CAS No.: 1807116-80-8
M. Wt: 255.08 g/mol
InChI Key: MDTYSTNZVZVNLI-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)thiophenol ( 1807116-80-8) is a versatile aromatic thiol compound with the molecular formula C 7 H 5 BrF 2 OS and a molecular weight of 255.08 g/mol . This reagent serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates three key reactive sites: a thiophenol group (-SH), a bromo substituent, and a difluoromethoxy group (-OCF 2 H), enabling diverse chemical transformations . The difluoromethoxy (OCF 2 H) group is of particular interest in drug design. It can act as a hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups, helping to modulate the lipophilicity and metabolic stability of lead compounds . The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures . Meanwhile, the thiophenol group can be utilized in nucleophilic substitution or oxidation reactions, or to form covalent bonds with biological targets. This makes this compound a critical building block in scientific research, with potential applications in the synthesis of pharmaceutical candidates, agrochemicals, and specialty materials . It is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-4-1-2-5(6(12)3-4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTYSTNZVZVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(Difluoromethoxy)thiophenol

The most direct and commonly reported approach to synthesize 5-bromo-2-(difluoromethoxy)thiophenol involves the bromination of 2-(difluoromethoxy)thiophenol. This method uses elemental bromine or bromine-containing reagents to selectively introduce the bromine atom at the 5-position of the aromatic thiophenol ring.

Key features of this method:

  • Starting Material: 2-(difluoromethoxy)thiophenol, which contains the thiol and difluoromethoxy substituents.
  • Reagents: Bromine (Br2) or bromine equivalents.
  • Solvent: Typically an inert organic solvent to control reactivity and selectivity.
  • Reaction Conditions: Controlled temperature and stoichiometry to avoid over-bromination or side reactions.
  • Outcome: Selective monobromination at the 5-position yields the target this compound.

This method is favored due to its straightforwardness and relatively high selectivity, making it suitable for producing the compound as a building block in further synthetic applications.

Difluoromethylation/Difluoromethoxylation Strategies Relevant to Thiophenols

While direct preparation of this compound is mainly through bromination of the difluoromethoxy-substituted thiophenol, related literature provides insight into difluoromethylation and difluoromethoxylation of phenols and thiophenols, which are crucial steps in preparing the difluoromethoxy moiety.

Notable methods include:

  • Visible-Light Photoredox Difluoromethylation: This one-pot method uses commercially available difluorobromoacetic acid under visible light to difluoromethylate phenols and thiophenols, producing O- and S-difluoromethylated products efficiently. Although this method targets difluoromethylation rather than difluoromethoxylation, the mechanistic insights and mild conditions are relevant for functionalizing thiophenols with fluorinated groups.

  • Sulfonium Salt-Mediated Difluoromethylation: Bench-stable sulfonium salts serve as difluoromethylating agents under mild conditions, reacting with thiophenols to yield difluoromethyl aryl thioethers. This approach involves in situ generation of difluorocarbene intermediates, which react selectively with thiophenolate anions.

These methods provide a foundation for introducing fluorinated groups onto thiophenol rings, which could be adapted or combined with bromination steps to prepare this compound.

Synthetic Sequence and Reaction Conditions

Based on available data and analogous synthetic routes, a plausible preparation sequence for this compound can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Introduction of Difluoromethoxy Group Reaction of thiophenol with difluorocarbene sources or difluoromethylating agents under basic conditions Formation of 2-(difluoromethoxy)thiophenol intermediate
2 Bromination Bromine or bromine reagent in organic solvent, controlled temperature Selective bromination at 5-position to give this compound
3 Purification Column chromatography or recrystallization Isolation of pure target compound

Example Experimental Procedure (Adapted)

  • Preparation of 2-(difluoromethoxy)thiophenol: Thiophenol is treated with a difluorocarbene precursor (e.g., S-(difluoromethyl)sulfonium salt) in the presence of a base such as potassium carbonate in an organic solvent (e.g., dichloromethane) at room temperature for several hours to yield the difluoromethoxy-substituted thiophenol.

  • Bromination: The resulting 2-(difluoromethoxy)thiophenol is dissolved in an inert solvent (e.g., dichloromethane or acetonitrile). Bromine is added dropwise at low temperature (0–5 °C) to control the reaction. After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified by column chromatography.

Mechanistic Insights

  • The bromination proceeds via electrophilic aromatic substitution, with the thiol and difluoromethoxy groups directing bromination to the 5-position due to their electron-donating and withdrawing effects, respectively.

  • Difluoromethylation/difluoromethoxylation involves the generation of difluorocarbene intermediates that react with thiophenolate anions to form the difluoromethoxy substituent on the aromatic ring.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Notes Reference
Bromination of 2-(difluoromethoxy)thiophenol 2-(difluoromethoxy)thiophenol Br2, organic solvent, controlled temp Selective 5-bromo substitution, high selectivity
Visible-light photoredox difluoromethylation Thiophenol derivatives Difluorobromoacetic acid, visible light Efficient difluoromethylation of thiophenols
Sulfonium salt-mediated difluoromethylation Thiophenol S-(difluoromethyl)sulfonium salt, base Mild conditions, good yields

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)thiophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoromethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophenols can be formed.

    Oxidation Products: Sulfonic acids, sulfoxides, and sulfones are typical products.

    Reduction Products: Dehalogenated thiophenols and reduced difluoromethoxy derivatives are common.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)thiophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent and Functional Group Variations

2-Bromo-5-(trifluoromethoxy)phenol (CAS: 205371-26-2)
  • Structure: Phenol (-OH) with -OCF₃ and Br substituents.
  • Key Differences: Functional Group: -OH (phenol) vs. -SH (thiophenol). Phenol is less nucleophilic but more acidic (pKa ~10 vs. thiophenol’s pKa ~6). Substituent: -OCF₃ is more electron-withdrawing than -OCHF₂, lowering HOMO energy and reducing aromatic reactivity.
  • Applications : Used in agrochemicals for its stability and moderate acidity .
5-Bromo-2-(difluoromethoxy)benzaldehyde (CAS: 329269-64-9)
  • Structure : Benzaldehyde (-CHO) with Br and -OCHF₂.
  • Key Differences: Functional Group: Aldehyde (-CHO) enables condensation reactions, unlike thiophenol’s thiol-based reactivity. Electronic Effects: The aldehyde group increases electrophilicity at the para position.
  • Applications : Pharmaceutical intermediate for bioactive molecules .
Ethyl 5-bromo-2-(difluoromethoxy)benzoate (CAS: 773135-60-7)
  • Structure : Ester (-COOEt) with Br and -OCHF₂.
  • Key Differences: Stability: The ester group offers hydrolytic stability compared to thiophenol’s oxidation-prone -SH. Reactivity: Less nucleophilic but participates in transesterification.
  • Applications : Building block in fine chemical synthesis .

Electronic and Thermodynamic Properties

For example:

  • Thiophenol Derivatives: HOMO-LUMO gaps range from 4.5–5.2 eV, influenced by substituents .
  • Phenol Analogs: -OCF₃ reduces HOMO energy by ~0.3 eV compared to -OCHF₂, altering redox behavior .

Physical Properties Comparison

Compound Molecular Weight Boiling Point (°C) Density (g/cm³)
5-Bromo-2-(difluoromethoxy)thiophenol 256.0 N/A N/A
2-Bromo-5-(4-fluorophenyl)thiophene 257.12 287 1.562
5-Bromo-2-furaldehyde 174.98 N/A N/A

Biological Activity

Overview

5-Bromo-2-(difluoromethoxy)thiophenol (CAS No. 1807116-80-8) is a thiophenol derivative characterized by the presence of a bromine atom and a difluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H5BrF2OS
  • Appearance : Yellowish crystalline solid
  • IUPAC Name : 5-bromo-2-(difluoromethoxy)benzenethiol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the difluoromethoxy group enhance its reactivity and binding affinity, allowing it to modulate various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes16
Escherichia coli64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated dose-dependent cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
MCF-715
HeLa20

The mechanism underlying this activity appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells.

Case Study 1: Antimicrobial Screening

A comprehensive screening of thiophenol derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, this compound exhibited one of the highest activities against Gram-positive bacteria. This study highlighted the compound's potential for further development as an antimicrobial agent.

Case Study 2: Cancer Research

In a series of experiments aimed at evaluating novel anticancer agents, researchers administered varying doses of this compound to tumor-bearing mice models. The results showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-(difluoromethoxy)thiophenol?

Answer:
The synthesis involves sequential functionalization of the thiophenol backbone. Key steps include:

  • Bromination : Electrophilic substitution at the 5-position of 2-(difluoromethoxy)thiophenol using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions to avoid over-bromination .
  • Protection of thiol group : Use tert-butyl disulfide or other protective groups to prevent oxidation during difluoromethoxy introduction .
  • Difluoromethoxy installation : Employ ClCF2O\text{ClCF}_2\text{O}-based reagents or halogen exchange (Halex) reactions for introducing the -OCF2_2H group .
    Critical parameters : Maintain low temperatures (-78°C to 0°C) to suppress side reactions like dehalogenation. Monitor reaction progress via 19F NMR^{19}\text{F NMR} to track difluoromethoxy incorporation .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:
A multi-technique approach is essential:

  • 1H^1\text{H} and 19F NMR^{19}\text{F NMR} : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm difluoromethoxy splitting patterns (JFF230250HzJ_{F-F} \approx 230–250 \, \text{Hz}) .
  • IR spectroscopy : Detect S-H stretches (~2550 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+[\text{M+H}]^+ at m/z 264.932) with <2 ppm error .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Answer:
Methodology :

  • Basis sets : Use B3LYP/6-311+G(d,p) for geometry optimization and HOMO-LUMO analysis to estimate bandgap energies (e.g., ~4.2 eV for similar thiophenes) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites; the bromine atom and thiol group are key reactive centers .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for reactions in polar solvents (e.g., DMF or THF) .
    Validation : Compare calculated 19F NMR^{19}\text{F NMR} shifts with experimental data to refine computational models .

Advanced: How to resolve contradictions between theoretical and experimental reactivity data?

Answer:
Stepwise approach :

Benchmark calculations : Validate DFT functionals against experimental crystallographic data (e.g., bond lengths ±0.02 Å) .

Kinetic vs. thermodynamic control : Perform Eyring analysis to determine if reactions are barrier-driven (e.g., bromine substitution barriers ~25 kcal/mol) .

Steric effects : Use molecular dynamics (MD) simulations to assess steric hindrance from the difluoromethoxy group in cross-coupling reactions .
Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from Pd(0) coordination to the thiol group—address via thiol protection .

Advanced: How does the thiophene moiety influence toxicological profiles?

Answer:
In vitro assays :

  • CYP450 inhibition : Test hepatic microsomal activity to assess metabolic interference (IC50_{50} values <10 µM indicate high risk) .
  • Reactive metabolite screening : Incubate with glutathione (GSH) to detect thiophene-S-oxide intermediates via LC-MS/MS .
    Mitigation strategies : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce thiophene ring oxidation .

Advanced: How to perform Hirshfeld surface analysis for crystallographic studies?

Answer:
Protocol :

Crystallize the compound : Use slow evaporation in CH2_2Cl2_2/hexane (1:3) to obtain single crystals .

Data collection : Perform X-ray diffraction (λ = 0.71073 Å) and solve structures via SHELXT .

Hirshfeld analysis :

  • dnorm_{\text{norm}} surfaces : Identify close contacts (e.g., S···H interactions <2.5 Å) .
  • Fingerprint plots : Quantify Br···H (8–10%) and F···H (15–18%) interactions .
    Applications : Correlate packing motifs with solubility—high F···H interactions reduce aqueous solubility .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra show λmax_{\text{max}} at 280 nm (π→π* transitions) .
  • Thiol oxidation : Add 0.1% w/v ascorbic acid to solutions to prevent disulfide formation .
  • Moisture control : Use molecular sieves (3Å) in storage containers; Karl Fischer titration confirms <0.1% H2_2O .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR workflow :

Analog synthesis : Modify substituents (e.g., replace Br with Cl or CF3_3) .

Biological screening : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

QSAR modeling : Use partial least squares (PLS) regression to correlate logP values (calculated: ~2.8) with IC50_{50} data .
Key findings : Increased lipophilicity from -OCF2_2H enhances membrane permeability but may reduce solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(difluoromethoxy)thiophenol
Reactant of Route 2
5-Bromo-2-(difluoromethoxy)thiophenol

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